molecular formula C9H8N4O2 B14595979 (E)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylidenehydrazine

(E)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylidenehydrazine

Cat. No.: B14595979
M. Wt: 204.19 g/mol
InChI Key: MHCGOLDPFILUKB-VZUCSPMQSA-N
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Description

(E)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylidenehydrazine is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylidenehydrazine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the quinoxaline ring, followed by oxidation to introduce the dioxido groups, and finally, the introduction of the methylidenehydrazine moiety. The reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylidenehydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

(E)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylidenehydrazine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (E)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylidenehydrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives and hydrazine-containing molecules. These compounds share some structural features but may differ in their chemical properties and biological activities.

Uniqueness

(E)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylidenehydrazine is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

(E)-(1,4-dioxidoquinoxaline-1,4-diium-2-yl)methylidenehydrazine

InChI

InChI=1S/C9H8N4O2/c10-11-5-7-6-12(14)8-3-1-2-4-9(8)13(7)15/h1-6H,10H2/b11-5+

InChI Key

MHCGOLDPFILUKB-VZUCSPMQSA-N

Isomeric SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])/C=N/N)[O-]

Canonical SMILES

C1=CC=C2C(=C1)[N+](=CC(=[N+]2[O-])C=NN)[O-]

Origin of Product

United States

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